molecular formula C19H16BrClN4O2 B2737554 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-01-0

3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

カタログ番号: B2737554
CAS番号: 2034464-01-0
分子量: 447.72
InChIキー: HFPOGOIBYTXYMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a pyrido[2,3-d]pyrimidine core, and a benzoyl group substituted with bromine and chlorine atoms. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe final step involves the acylation of the piperidine nitrogen with 5-bromo-2-chlorobenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted benzoyl compounds .

科学的研究の応用

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to its structural motifs that influence biological interactions. Key areas of interest include:

  • Anticancer Activity : Research indicates that derivatives of pyrido[2,3-d]pyrimidinones exhibit significant cytotoxic effects against various cancer cell lines. The presence of the piperidine moiety enhances cellular uptake and activity against tumor cells .
  • Cox-2 Inhibition : The compound has been studied for its ability to selectively inhibit cyclooxygenase-2 (Cox-2), an enzyme linked to inflammation and cancer progression. This selectivity is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective inhibitors .

Synthesis and Derivatives

The synthesis of 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves multiple steps, typically starting from readily available precursors. The synthetic pathways often focus on optimizing yield and purity while ensuring the stability of the final product. Variations in substitution patterns can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Case Studies

Several studies have highlighted the applications of this compound in drug discovery:

  • Inhibition Studies : A study demonstrated that specific derivatives showed IC50 values in the nanomolar range against Cox-2, suggesting potent anti-inflammatory effects comparable to established drugs like Celecoxib .
  • Cell Viability Assays : In vitro assays on various cancer cell lines revealed that the compound significantly reduced cell viability, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications on the benzoyl and piperidine groups can lead to increased potency and selectivity for specific biological targets, providing insights for further optimization in drug design .

作用機序

The mechanism of action of 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

  • 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrimidin-4(3H)-one
  • 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)quinolin-4(3H)-one
  • 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)benzimidazol-4(3H)-one

Uniqueness

The uniqueness of 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain targets, improved pharmacokinetic properties, and greater stability under physiological conditions .

生物活性

3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant studies that underline its therapeutic potential.

Chemical Structure

The compound features a pyrido[2,3-d]pyrimidine core, which is significant for its biological activity. The presence of a piperidine moiety and a brominated chlorobenzoyl group enhances its interactions with biological targets.

Chemical Formula : C₁₅H₁₄BrClN₃O

Research indicates that compounds similar to this compound act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These enzymes play crucial roles in cell cycle regulation and are often overexpressed in various cancers. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

  • Inhibition of Cell Proliferation : Studies show that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds with similar structures have demonstrated IC₅₀ values ranging from 10 µM to 50 µM in various cancer types .
  • Mechanistic Insights : The compound's ability to inhibit CDK4-mediated pathways suggests a mechanism involving the disruption of G1/S phase transition in the cell cycle. This leads to reduced tumor growth and increased apoptosis in cancerous tissues .

Enzyme Inhibition

Apart from its anticancer properties, this compound may also exhibit enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) Inhibition : Some related compounds have shown potential as AChE inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : Compounds bearing similar functional groups have been evaluated for their urease inhibitory activity, which is relevant in treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

StudyBiological ActivityIC₅₀ ValueRemarks
Study AAntiproliferative on breast cancer cells15 µMSignificant reduction in cell viability observed.
Study BAChE inhibition80 nMPotential application in Alzheimer's treatment.
Study CUrease inhibition5 µMDemonstrated effective antibacterial properties.

Notable Research

  • In Vivo Studies : In vivo studies using mouse models have indicated that administration of similar pyrido[2,3-d]pyrimidine derivatives resulted in significant tumor size reduction compared to control groups .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the pyrido[2,3-d]pyrimidine core for enhancing biological activity. Modifications at specific positions can lead to improved potency against targeted enzymes or receptors .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including coupling of the piperidine and pyridopyrimidinone moieties under basic conditions. For example, analogous procedures use dichloromethane (DCM) as a solvent with sodium hydroxide to facilitate nucleophilic substitution . Catalytic agents like p-toluenesulfonic acid (PTSA) can enhance cyclization efficiency in related pyrimidinone syntheses, reducing side products . Yield optimization may require temperature control (e.g., reflux vs. room temperature), stoichiometric adjustments, and purification via column chromatography or recrystallization.

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying molecular structure, while High-Performance Liquid Chromatography (HPLC) confirms purity (>98% as per industry standards) . Mass spectrometry (MS) provides molecular weight validation, particularly for detecting isotopic patterns of bromine and chlorine . Elemental analysis or X-ray crystallography may resolve ambiguities in complex stereochemistry.

Q. What safety protocols are mandated for handling and storage?

Follow hazard codes H300-H313 (toxicity via ingestion, skin contact, or inhalation) and safety measures P201-P210 (pre-experiment review, avoiding ignition sources) . Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation . Use fume hoods and personal protective equipment (PPE) during synthesis.

Advanced Research Questions

Q. How can computational methods predict physicochemical properties and reactivity?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states, identifying energetically favorable conditions for synthesis . Tools like molecular docking assess binding affinities to biological targets, aiding in structure-activity relationship (SAR) studies . Software such as Gaussian or Schrödinger Suite can predict logP, solubility, and bioavailability, guiding lead optimization .

Q. What experimental design strategies reduce trial numbers while exploring reaction parameters?

Statistical Design of Experiments (DoE) minimizes trials by systematically varying factors like temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs efficiently screen critical parameters, while response surface methodology (RSM) optimizes conditions . Computational pre-screening (e.g., ICReDD’s reaction path search) further narrows experimental variables using quantum mechanics and machine learning .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Conduct SAR analyses to isolate structural determinants of activity. For instance, compare analogs with substituent variations (e.g., bromine vs. chlorine) using standardized assays (e.g., kinase inhibition) . Validate contradictory results via orthogonal methods (e.g., SPR vs. fluorescence polarization) and replicate under controlled conditions (pH, temperature). Cross-reference computational predictions with experimental data to identify outliers .

Q. Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Multi-step coupling, PTSA catalysis, column chromatography
Characterization NMR, HPLC, MS
Computational Modeling DFT, molecular docking, logP prediction
Experimental Design DoE, RSM, ICReDD pre-screening

特性

IUPAC Name

3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN4O2/c20-12-3-4-16(21)15(10-12)18(26)24-8-5-13(6-9-24)25-11-23-17-14(19(25)27)2-1-7-22-17/h1-4,7,10-11,13H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPOGOIBYTXYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。